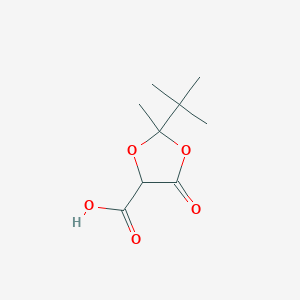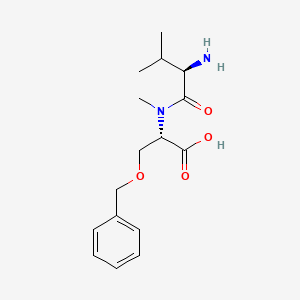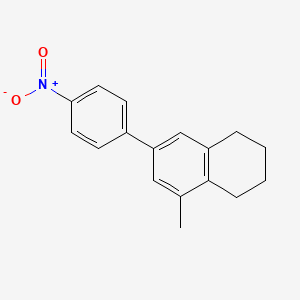
1,3-Dioxolane-4-carboxylic acid, 2-(1,1-dimethylethyl)-2-methyl-5-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dioxolane-4-carboxylic acid, 2-(1,1-dimethylethyl)-2-methyl-5-oxo- is a complex organic compound with a unique structure that includes a dioxolane ring and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolane-4-carboxylic acid, 2-(1,1-dimethylethyl)-2-methyl-5-oxo- typically involves the reaction of lactic acid with formaldehyde. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of catalysts and advanced reaction techniques can further enhance the production process .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dioxolane-4-carboxylic acid, 2-(1,1-dimethylethyl)-2-methyl-5-oxo- can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are crucial for the success of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
1,3-Dioxolane-4-carboxylic acid, 2-(1,1-dimethylethyl)-2-methyl-5-oxo- has several scientific research applications:
Chemistry: Used as a solvent and reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 1,3-Dioxolane-4-carboxylic acid, 2-(1,1-dimethylethyl)-2-methyl-5-oxo- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, influencing the formation and breaking of chemical bonds. Its unique structure allows it to participate in diverse chemical processes .
Comparación Con Compuestos Similares
Similar Compounds
- 5-oxo-1,3-dioxolan-4-ylidenedi (acetic acid)
- ®-(-)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid
- 2-Propenoic acid, 2-Methyl-, (2-oxo-1,3-dioxolan-4-yl)Methyl ester
- Carbamic acid, [(4R)-5-oxo-1,3-dioxolan-4-yl]methyl-, 1,1-dimethylethyl ester
- (2-oxo-1,3-dioxolan-4-yl)methyl chloroformate
Uniqueness
1,3-Dioxolane-4-carboxylic acid, 2-(1,1-dimethylethyl)-2-methyl-5-oxo- is unique due to its specific structural features, such as the presence of a dioxolane ring and a carboxylic acid group. These features contribute to its distinct chemical properties and reactivity, making it valuable for various applications .
Propiedades
Número CAS |
834898-17-8 |
|---|---|
Fórmula molecular |
C9H14O5 |
Peso molecular |
202.20 g/mol |
Nombre IUPAC |
2-tert-butyl-2-methyl-5-oxo-1,3-dioxolane-4-carboxylic acid |
InChI |
InChI=1S/C9H14O5/c1-8(2,3)9(4)13-5(6(10)11)7(12)14-9/h5H,1-4H3,(H,10,11) |
Clave InChI |
MQLGOAMAOVAWRX-UHFFFAOYSA-N |
SMILES canónico |
CC1(OC(C(=O)O1)C(=O)O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[5-(Bromomethyl)-4,5-dihydro-1,2-oxazol-3-yl]benzoic acid](/img/structure/B14190017.png)



![2-[(2-Iodophenoxy)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B14190025.png)

![N-[3-(4-Chlorobenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide](/img/structure/B14190043.png)



![2-{3-[Dimethyl(octadecyl)silyl]propyl}butanedioic acid](/img/structure/B14190078.png)
![2'-Fluoro-1-hydroxy[1,1'-biphenyl]-4(1H)-one](/img/structure/B14190102.png)


